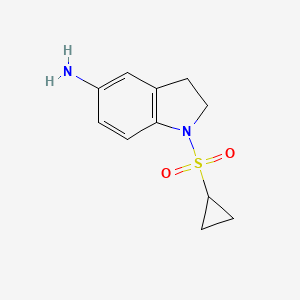
Chlorhydrate de 1-(4-méthoxyphényl)pipérazine-2-one
Vue d'ensemble
Description
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel thérapeutique pour les affections neurologiques
Le composé a été identifié comme une cible importante pour le traitement de diverses affections neurologiques . Il a été comparé à des antagonistes des récepteurs alpha1-adrénergiques à base d'arylpipérazine structurellement similaires tels que la trazodone, la naftopidil et l'urapidil .
Antagoniste des récepteurs alpha1-adrénergiques
Le composé a montré une affinité dans la plage de 22 nM à 250 nM pour les récepteurs alpha1-adrénergiques . Cela en fait un antagoniste potentiel pour ces récepteurs, ce qui pourrait avoir des implications thérapeutiques pour des affections telles que l'hypertrophie cardiaque, l'insuffisance cardiaque congestive, l'hypertension, l'angine de poitrine, les arythmies cardiaques, la dépression, l'hypertrophie bénigne de la prostate, l'anaphylaxie, l'asthme et l'hyperthyroïdie .
Docking in silico et simulations de dynamique moléculaire
Le composé a été utilisé dans des simulations de docking in silico et de dynamique moléculaire . Ces études, ainsi que les calculs d'absorption, de distribution, de métabolisme et d'excrétion (ADME), ont identifié des composés prometteurs .
Fonctionnalisation des pyrazolylvinylcétones
Le composé a été utilisé pour fonctionnaliser les pyrazolylvinylcétones par réaction d'addition d'Aza-Michael . Cette réaction est une étape clé dans la synthèse de nombreux composés organiques.
Préparation de dérivés de la base de Tröger substitués par des amines cycliques
Le composé a été utilisé pour préparer des dérivés de la base de Tröger substitués par des amines cycliques . Ces dérivés ont des applications potentielles dans divers domaines de la chimie.
Préparation de bis (mercaptoimidazolyl)borates fonctionnalisés
Le composé a été utilisé pour préparer des bis (mercaptoimidazolyl)borates fonctionnalisés en réagissant avec l'ester activé, [(1-méthyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . Ces borates ont des applications potentielles dans le domaine de la chimie de coordination.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties are crucial in determining the bioavailability of the compound. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By acting as a ligand for these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Analyse Biochimique
Biochemical Properties
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of active metabolites, influencing the overall biochemical pathways. Additionally, 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride has been observed to bind to serotonin and dopamine receptors, affecting neurotransmitter levels and signaling pathways .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft . This action can alter cell signaling pathways, affecting mood, cognition, and other neurological functions. Furthermore, 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride involves several key interactions at the molecular level. This compound binds to specific receptors, such as serotonin and dopamine receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, it can inhibit the activity of certain enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . These interactions result in changes in gene expression and cellular function, contributing to the overall effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that continuous exposure to 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to produce mild stimulant effects, enhancing alertness and cognitive function . At higher doses, it can lead to adverse effects, such as increased anxiety, hyperactivity, and potential toxicity . Threshold effects have been observed, where the compound’s impact on behavior and physiology becomes more pronounced at specific dosage levels. Toxicological studies have highlighted the importance of careful dosage management to avoid adverse effects in experimental settings .
Metabolic Pathways
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, interactions with cofactors, such as NADPH, play a crucial role in the metabolic processes involving 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules. The localization and accumulation of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with receptors, enzymes, and other biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell. The subcellular distribution of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride can affect its efficacy and the nature of its interactions with cellular components .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFVDBRFZVSWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284247-69-3 | |
| Record name | 1-(4-methoxyphenyl)piperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)


![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)

![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)

![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)


